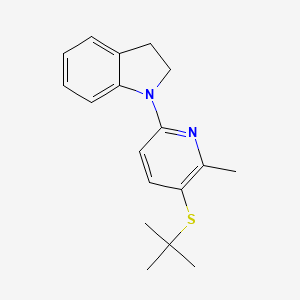

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline

CAS No.:

Cat. No.: VC15857617

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2S |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | 1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole |

| Standard InChI | InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3 |

| Standard InChI Key | FPTSQDVDOASCNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C |

Introduction

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is a synthetic organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound combines a pyridine ring with an indoline moiety, featuring a tert-butylthio group attached to the pyridine ring. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline typically involves multi-step organic synthesis methods. The compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

| Synthesis Step | Method |

|---|---|

| Formation of Pyridine Core | Typically involves condensation reactions. |

| Introduction of tert-Butylthio Group | May involve nucleophilic substitution reactions. |

| Attachment of Indoline Moiety | Often achieved through coupling reactions. |

Future Directions and Challenges

Further research is needed to fully elucidate the biological activity and therapeutic potential of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models before considering human trials.

| Research Area | Future Directions |

|---|---|

| Pharmacokinetics | Studies on absorption, distribution, metabolism, and excretion. |

| Toxicity Assessment | Evaluation of potential side effects and safety profile. |

| Efficacy in Animal Models | Testing in vivo to confirm anticancer activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume